

Investigating Bladder Function with GR 64349: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of bladder function using **GR 64349**, a potent and selective neurokinin-2 (NK2) receptor agonist. This document details the mechanism of action, experimental protocols for in vivo studies, and key quantitative data, offering valuable insights for researchers in urology, pharmacology, and drug development.

Introduction to GR 64349

GR 64349 is a synthetic peptide that acts as a selective agonist for the tachykinin NK2 receptor.^[1] It has been utilized as a pharmacological tool to explore the role of NK2 receptors in various physiological processes, particularly in the context of smooth muscle contraction in the urinary bladder and gastrointestinal tract.^{[1][2]} Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it a valuable compound for elucidating the specific contributions of the NK2 receptor signaling pathway.^[1]

Chemical Properties of **GR 64349**

Property	Value
Molecular Weight	921.12 g/mol
Molecular Formula	C42H68N10O11S
Amino Acid Sequence	Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2
CAS Number	137593-52-3

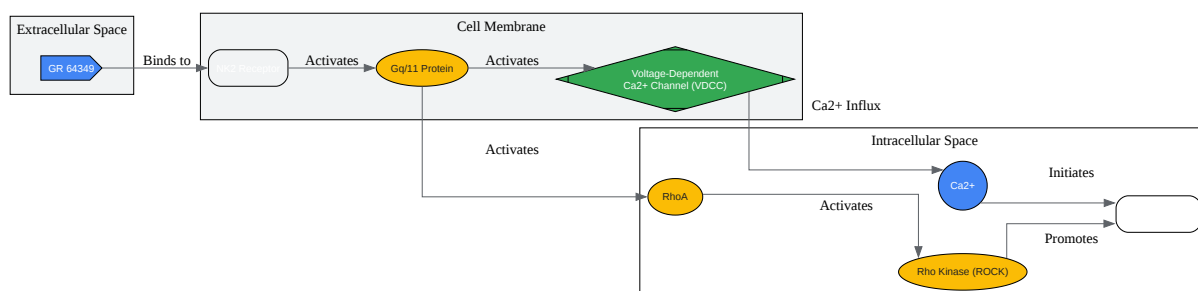
Mechanism of Action in Bladder Detrusor Muscle

GR 64349 exerts its pro-contraction effects on the bladder detrusor muscle by activating NK2 receptors, which are G-protein coupled receptors. The binding of **GR 64349** to the NK2 receptor initiates a downstream signaling cascade primarily through the Gq/11 protein pathway. This activation leads to the stimulation of two key intracellular signaling pathways that work in concert to induce smooth muscle contraction.[\[3\]](#)[\[4\]](#)

- **Voltage-Dependent Calcium Channel (VDCC) Activation:** The activation of the Gq/11 pathway leads to the opening of L-type voltage-dependent calcium channels in the plasma membrane of the bladder smooth muscle cells. This results in an influx of extracellular calcium (Ca²⁺), a critical step for initiating muscle contraction.[\[3\]](#)
- **RhoA/Rho Kinase (ROCK) Pathway Activation:** Concurrently, the Gq/11 pathway activates the small GTPase RhoA, which in turn activates Rho kinase (ROCK).[\[3\]](#) ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain (MLC). Phosphorylated MLC interacts with actin to produce muscle contraction.

The synergistic action of both the Ca²⁺ influx and the RhoA/ROCK pathway results in a robust and sustained contraction of the bladder detrusor muscle.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **GR 64349**-induced bladder smooth muscle contraction.

Experimental Protocols

The primary in vivo method for assessing the effect of **GR 64349** on bladder function is isovolumetric cystometry in anesthetized rats. This technique allows for the direct measurement of bladder pressure changes in response to drug administration.

Detailed Methodology for Isovolumetric Cystometry in Rats

3.1. Animal Preparation and Anesthesia:

- Female Sprague-Dawley rats are typically used.
- Anesthesia is induced and maintained with urethane (1.2 g/kg, subcutaneous or intraperitoneal injection).[5] The depth of anesthesia should be monitored regularly.

3.2. Surgical Procedure:

- A midline abdominal incision is made to expose the urinary bladder.
- The ureters are located, ligated, and cut proximal to the ligation to prevent kidney-derived urine from entering the bladder.
- A catheter (e.g., PE-50 tubing) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.[\[5\]](#)
- The urethra is ligated to ensure isovolumetric conditions within the bladder.[\[6\]](#)[\[7\]](#)
- The abdominal incision is closed.

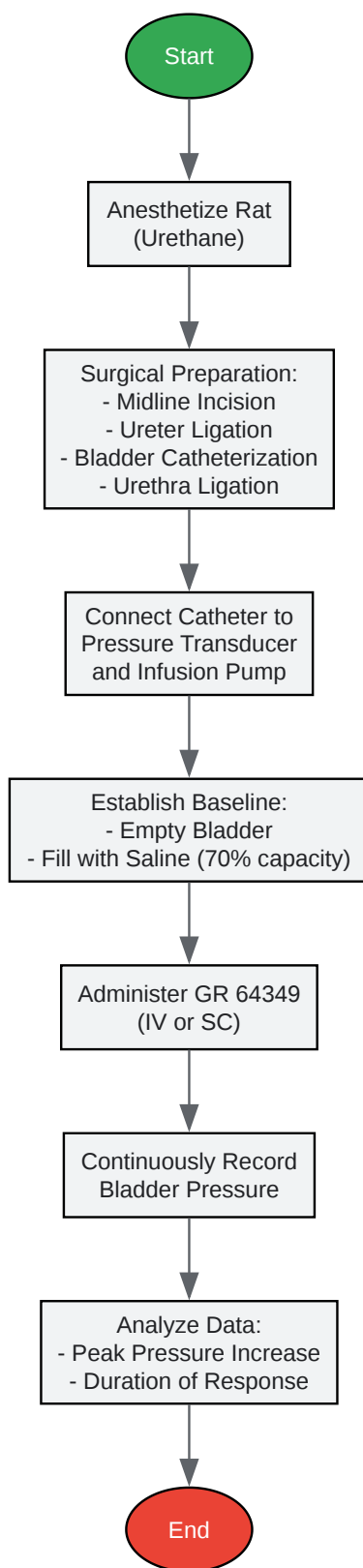
3.3. Experimental Setup:

- The bladder catheter is connected to a pressure transducer and an infusion pump via a three-way stopcock.
- The bladder is emptied and then filled with a known volume of saline to approximately 70% of its capacity to establish a baseline pressure.[\[1\]](#)
- Bladder pressure is continuously recorded using a data acquisition system.

3.4. Drug Administration and Data Collection:

- **GR 64349** is administered intravenously (IV) via a cannulated jugular vein or subcutaneously (SC).
- A dose-response curve is typically generated by administering increasing doses of **GR 64349**.
- The peak increase in bladder pressure and the duration of the response are measured for each dose.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for isovolumetric cystometry in rats.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of **GR 64349** on bladder function.

Table 1: In Vivo Efficacy of **GR 64349** on Bladder Pressure in Anesthetized, Acutely Spinalized Rats^[1]

Route of Administration	Dose (µg/kg)	Mean Increase in Bladder Pressure (cmH2O ± SD)
Intravenous (IV)	0.01	~5
	0.03	~15
	0.1	~30
	0.3	~45
	1	~55
	3	~60
	10	~60
Subcutaneous (SC)	1	~5
	3	~15
	10	~30
	30	~40
	100	~45
	300	~50

Table 2: Duration of Action of **GR 64349** on Bladder Pressure^[1]

Route of Administration	Dose (µg/kg)	Mean Duration of Action (minutes ± SEM)
Intravenous (IV)	1	1.5 ± 0.07
Subcutaneous (SC)	300	23.9 ± 12.22

Table 3: In Vitro Potency of **GR 64349** on Human Detrusor Muscle Strips[1]

Parameter	Value
EC50	74 nM

Pharmacokinetics and Safety Profile

Detailed pharmacokinetic studies for **GR 64349** are not extensively available in the public domain. Preliminary pharmacokinetic studies were performed with a related NK2 receptor agonist, LMN-NKA.[1]

In terms of safety, a notable characteristic of **GR 64349** is its favorable cardiovascular profile compared to other NK2 receptor agonists. Studies in anesthetized, acutely spinalized rats have shown that **GR 64349** does not produce the transient hypotension that is observed with compounds like LMN-NKA.[1][2]

Conclusion

GR 64349 is a valuable pharmacological tool for investigating the role of the NK2 receptor in urinary bladder function. Its potent and selective agonistic activity, coupled with a well-defined mechanism of action involving both calcium influx and the RhoA/ROCK pathway, provides a solid foundation for its use in both basic and translational research. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting the NK2 receptor for bladder-related disorders. Further research into the pharmacokinetics of **GR 64349** would be beneficial for its continued development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prokinetic effects of neurokinin-2 receptor agonists on the bladder and rectum of rats with acute spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 6. Decrease in intravesical saline volume during isovolumetric cystometry in the rat [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating Bladder Function with GR 64349: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145177#investigating-bladder-function-with-gr-64349]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com